molecular formula C11H15BrO2Zn B14881637 (4-n-Butyloxy-3-methoxyphenyl)Zinc bromide

(4-n-Butyloxy-3-methoxyphenyl)Zinc bromide

Cat. No.: B14881637
M. Wt: 324.5 g/mol
InChI Key: IDHQKZBWBRMZJO-UHFFFAOYSA-M
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Description

(4-n-butyloxy-3-methoxyphenyl)zinc bromide, 0.50 M in THF: is an organozinc compound used in organic synthesis. It is a reagent that facilitates various chemical transformations, particularly in the formation of carbon-carbon bonds. The compound is dissolved in tetrahydrofuran (THF), a common solvent in organic chemistry, which stabilizes the reagent and enhances its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (4-n-butyloxy-3-methoxyphenyl)zinc bromide typically involves the reaction of (4-n-butyloxy-3-methoxyphenyl) bromide with zinc in the presence of a catalyst. The reaction is carried out in THF under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

(4-n-butyloxy-3-methoxyphenyl) bromide+Zn(4-n-butyloxy-3-methoxyphenyl)zinc bromide\text{(4-n-butyloxy-3-methoxyphenyl) bromide} + \text{Zn} \rightarrow \text{this compound} (4-n-butyloxy-3-methoxyphenyl) bromide+Zn→(4-n-butyloxy-3-methoxyphenyl)zinc bromide

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: (4-n-butyloxy-3-methoxyphenyl)zinc bromide undergoes various types of reactions, including:

    Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.

    Oxidation: Can be oxidized to form corresponding ketones or alcohols.

    Reduction: Can reduce certain functional groups in the presence of appropriate catalysts.

Common Reagents and Conditions:

    Electrophiles: Such as alkyl halides, acyl chlorides, and aldehydes.

    Catalysts: Palladium or nickel catalysts are often used to facilitate these reactions.

    Solvents: THF is commonly used due to its ability to stabilize the organozinc reagent.

Major Products: The major products formed from these reactions include substituted aromatic compounds, ketones, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Cross-Coupling Reactions: Plays a crucial role in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.

Biology and Medicine:

    Drug Development: Utilized in the synthesis of potential drug candidates due to its ability to form diverse molecular structures.

    Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.

Industry:

    Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.

    Agriculture: Used in the development of agrochemicals to enhance crop protection and yield.

Mechanism of Action

The mechanism of action of (4-n-butyloxy-3-methoxyphenyl)zinc bromide involves the transfer of the phenyl group to an electrophile. The zinc atom acts as a nucleophile, attacking the electrophilic center of the substrate. This process is facilitated by the solvent (THF), which stabilizes the organozinc reagent and enhances its reactivity. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

    (4-methoxyphenyl)zinc bromide: Similar structure but lacks the butyloxy group, leading to different reactivity and applications.

    (4-ethoxyphenyl)zinc bromide: Contains an ethoxy group instead of a butyloxy group, affecting its solubility and reactivity.

    (4-n-butylphenyl)zinc bromide: Lacks the methoxy group, resulting in different chemical properties and uses.

Uniqueness: (4-n-butyloxy-3-methoxyphenyl)zinc bromide is unique due to the presence of both butyloxy and methoxy groups, which provide a balance of solubility and reactivity. This makes it particularly useful in specific organic synthesis applications where both properties are advantageous.

Properties

Molecular Formula

C11H15BrO2Zn

Molecular Weight

324.5 g/mol

IUPAC Name

bromozinc(1+);1-butoxy-2-methoxybenzene-4-ide

InChI

InChI=1S/C11H15O2.BrH.Zn/c1-3-4-9-13-11-8-6-5-7-10(11)12-2;;/h6-8H,3-4,9H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

IDHQKZBWBRMZJO-UHFFFAOYSA-M

Canonical SMILES

CCCCOC1=C(C=[C-]C=C1)OC.[Zn+]Br

Origin of Product

United States

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